N-((1H-indol-3-yl)methyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide
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Overview
Description
Indole derivatives have been the focus of many researchers in the study of pharmaceutical compounds for many years . The presence of a carboxamide moiety in indole derivatives causes hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity .
Synthesis Analysis
Although highly reactive (1H-indol-3-yl)methyl electrophiles such as (1H-indol-3-yl)methyl halides are potential precursors for the synthesis of various indole derivatives, some researchers have reported difficulties in their preparation due to concomitant undesired dimerization/oligomerization .
Molecular Structure Analysis
The indole compound is classified in the family of heterocyclic organic compounds. The indole skeleton has a benzene ring fused to a pyrrole ring .
Chemical Reactions Analysis
The structure-activity relationship investigation identified N-(3-cyano-1-cyclopentyl-1H-indol-5-yl)-1H-benzo[d]imidazole-5-carboxamide as a promising compound, with higher in vitro inhibitory potency than allopurinol .
Scientific Research Applications
Pharmacokinetics and Metabolism
One study focused on the disposition and metabolism of a novel orexin 1 and 2 receptor antagonist, providing insights into its pharmacokinetics in humans. This compound was extensively metabolized, and its elimination occurred primarily via feces, with only a minor fraction excreted unchanged in urine. The study highlighted the compound's metabolism through oxidation and subsequent rearrangement, with specific metabolites identified as principal circulating components (Renzulli et al., 2011).
Therapeutic Potential in Neurological Disorders
Another area of research explored the therapeutic potential of compounds affecting the N-methyl-d-aspartate receptor (NMDAR) for treating schizophrenia. Enhancing NMDAR-mediated neurotransmission represents a novel treatment approach, and the study suggested that sodium benzoate, a d-amino acid oxidase inhibitor, significantly improved symptoms and neurocognition in patients with chronic schizophrenia, indicating a promising approach for new drug development targeting similar pathways (Lane et al., 2013).
Diagnostic and Treatment Strategies in Cancer
Research on the combination of chemotherapy agents for treating soft tissue sarcomas highlighted the influence of adding imidazole carboxamide to adriamycin, improving response rates. This suggests that compounds affecting DNA repair mechanisms or enhancing the efficacy of chemotherapy could offer benefits in cancer treatment strategies, underscoring the importance of exploring combination therapies (Borden et al., 1987).
Mechanism of Action
Target of Action
The primary target of this compound is tubulin , a globular protein that is the main constituent of microtubules in cells . Tubulin plays a crucial role in cell division, intracellular transport, and maintaining cell shape .
Mode of Action
The compound interacts with tubulin and inhibits its polymerization . This interaction disrupts the formation of microtubules, which are essential for cell division and other cellular functions . The compound’s mode of action is similar to that of colchicine, a well-known inhibitor of tubulin polymerization .
Biochemical Pathways
By inhibiting tubulin polymerization, the compound affects the mitotic spindle assembly, a crucial part of the cell division process . This disruption leads to cell cycle arrest at the G2/M phase, preventing the cell from dividing . The compound’s effect on tubulin polymerization also impacts intracellular transport, as microtubules serve as tracks for the movement of organelles and vesicles within the cell .
Result of Action
The compound’s inhibition of tubulin polymerization and disruption of the cell cycle can lead to cell apoptosis , or programmed cell death . This makes the compound potentially useful as an antiproliferative agent, particularly against cancer cells .
Future Directions
Biochemical Analysis
Biochemical Properties
The biochemical properties of N-((1H-indol-3-yl)methyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide are largely influenced by the indole and imidazole moieties. Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . Similarly, imidazole derivatives show a broad range of chemical and biological properties, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Cellular Effects
It is known that indole derivatives can have a significant impact on various types of cells and cellular processes . For instance, certain indole derivatives have been found to exhibit cytotoxic activity against human liver, breast, and colon cell lines .
Molecular Mechanism
It is known that indole derivatives can bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives . Similarly, imidazole derivatives have been found to inhibit tubulin polymerization, inducing cell apoptosis in a dose-dependent manner, arresting the cells in the G2/M phase .
Temporal Effects in Laboratory Settings
It is known that the effects of similar compounds can change over time, with some compounds demonstrating long-term effects on cellular function .
Dosage Effects in Animal Models
It is known that the effects of similar compounds can vary with different dosages .
Metabolic Pathways
It is known that indole derivatives can be involved in various metabolic pathways .
Transport and Distribution
It is known that similar compounds can interact with various transporters or binding proteins .
Subcellular Localization
It is known that similar compounds can be directed to specific compartments or organelles .
Properties
IUPAC Name |
N-(1H-indol-3-ylmethyl)-4,5,6,7-tetrahydro-3H-benzimidazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O/c22-17(11-5-6-15-16(7-11)21-10-20-15)19-9-12-8-18-14-4-2-1-3-13(12)14/h1-4,8,10-11,18H,5-7,9H2,(H,19,22)(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYCRZAIACHXEAE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(CC1C(=O)NCC3=CNC4=CC=CC=C43)NC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.